
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl ester group at position 2, and a carboxylate group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to control the substitution of chlorine atoms by methoxy groups. The process can be summarized as follows:
- Dissolve cyanuric chloride in a suitable solvent like dioxane or dichloroethane.
- Add methanol and sodium carbonate to the solution.
- Maintain the reaction mixture at a low temperature (around 10°C) to control the substitution.
- After the reaction is complete, the product is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, alcohols, or thiols.
Esterification: The carboxylate group can react with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Water and acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Esterification: Various esters of triazine.
Hydrolysis: Triazine carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Wirkmechanismus
The mechanism of action of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and esterification reactions, depending on the conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with microbial cell membranes and enzymes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
2,4-Dichloro-6-methyl-1,3,5-triazine: Used in the synthesis of triazinyl-amines and other derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Utilized in the preparation of rotaxanes and other complex molecules.
Uniqueness
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H3Cl2N3O2 |
|---|---|
Molekulargewicht |
208.00 g/mol |
IUPAC-Name |
methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-3(11)2-8-4(6)10-5(7)9-2/h1H3 |
InChI-Schlüssel |
ZVBJCNRDNKEMFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



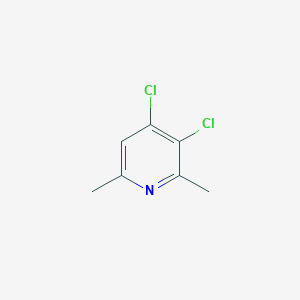
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)


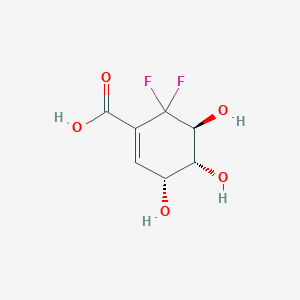
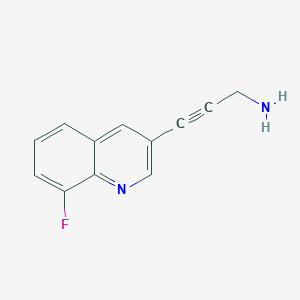

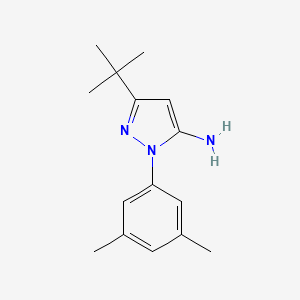
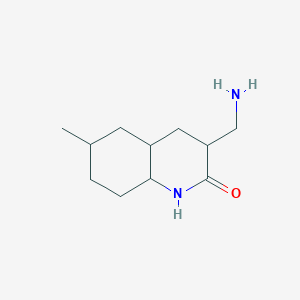



![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
